5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
Overview
Description
5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is a heterocyclic compound that contains both thiazole and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .
Preparation Methods
The synthesis of 5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with ethyl 2-bromothiophene-3-carboxylate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3). The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like bromine (Br2) or chlorine (Cl2).
Nucleophilic Substitution: The thiophene ring can undergo nucleophilic substitution reactions, especially at the C-2 position, using nucleophiles like amines or thiols
Scientific Research Applications
5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that derivatives of this compound may have potential as anti-inflammatory and anticancer agents.
Industry: It is used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with various molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is similar to that of other thiazole-containing compounds .
Comparison with Similar Compounds
Similar compounds include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Compared to these compounds, 5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of thiazole and thiophene rings, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
5-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-3-8-4-5-9(16-8)10(14)13-11-12-6-7(2)15-11/h4-6H,3H2,1-2H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPFVGLVKVVUDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=NC=C(S2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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